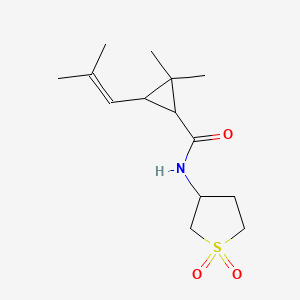N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide
CAS No.:
Cat. No.: VC16365653
Molecular Formula: C14H23NO3S
Molecular Weight: 285.40 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H23NO3S |
|---|---|
| Molecular Weight | 285.40 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C14H23NO3S/c1-9(2)7-11-12(14(11,3)4)13(16)15-10-5-6-19(17,18)8-10/h7,10-12H,5-6,8H2,1-4H3,(H,15,16) |
| Standard InChI Key | CNDBOMRJJZDACE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)NC2CCS(=O)(=O)C2)C |
1. Introduction to the Compound
The compound N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide appears to belong to a class of molecules containing:
-
Thiolan ring: A sulfur-containing heterocycle with oxygen atoms bonded to sulfur, forming a sulfone group.
-
Cyclopropane core: A three-membered carbon ring with substituents that include an alkene (methylprop-enyl group) and a carboxamide group.
Such compounds are often studied for their biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
2. Structural Features
General Characteristics:
| Feature | Description |
|---|---|
| Thiolan Group | Contains a sulfone group (S=O bonds), contributing to polarity and reactivity. |
| Cyclopropane Moiety | Provides rigidity and potential strain energy, influencing biological activity. |
| Carboxamide Functionality | Enhances hydrogen bonding and solubility in polar solvents. |
These features suggest potential applications in medicinal chemistry due to their ability to interact with biological targets.
3. Related Compounds and Insights
Several related compounds were identified in the search results:
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
-
Molecular Formula: C7H15ClN2O3S
-
Applications: Likely studied for pharmaceutical purposes due to its functional groups conducive to biological interactions .
(1,1-Dioxo-1lambda6-thiolan-3-yl)thiourea
-
Molecular Weight: 194.3 g/mol
-
Applications: Potential use in material science or as a precursor for more complex molecules .
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide
-
Molecular Weight: 235.30 g/mol
-
Applications: Likely explored for its biochemical properties due to the hydroxy and sulfone groups .
4. Potential Applications
Compounds with similar structural motifs have been explored for:
-
Pharmaceutical Development:
-
Anti-inflammatory agents targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Anticancer properties through interaction with cellular proteins.
-
-
Material Science:
-
Use as intermediates in synthesizing polymers or other functional materials.
-
5. Research Gaps and Future Directions
While no direct data on the specific compound was found:
-
Detailed synthesis pathways and characterization methods (e.g., NMR, LC-MS) should be explored.
-
Biological activity screening (e.g., docking studies or in vitro assays) could determine its pharmacological potential.
-
Computational studies may help predict its chemical reactivity and stability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume